N-(4-methyl-2-nitrophenyl)butanamide
Description
N-(4-Methyl-2-nitrophenyl)butanamide is a nitro-substituted aromatic amide characterized by a butanamide chain attached to a 4-methyl-2-nitrophenyl group. The nitro and methyl substituents on the phenyl ring influence its electronic and steric properties, affecting reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-4-11(14)12-9-6-5-8(2)7-10(9)13(15)16/h5-7H,3-4H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIARBDHOLPGAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-2-nitrophenyl)butanamide typically involves the reaction of 4-methyl-2-nitroaniline with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 4-methyl-2-nitroaniline and the acyl chloride group of butanoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-(4-methyl-2-nitrophenyl)butanamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: Although less common, the methyl group in the compound can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: N-(4-methyl-2-aminophenyl)butanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-(4-carboxy-2-nitrophenyl)butanamide.
Scientific Research Applications
Chemistry: N-(4-methyl-2-nitrophenyl)butanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methyl-2-nitrophenyl)butanamide depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (I) This compound shares the 2-nitro-4-substituted-phenyl motif but replaces the methyl group with chlorine and incorporates a methylsulfonyl-acetamide chain. The nitro group in (I) is twisted out of the aromatic plane (torsion angles: -16.7° and 160.9°), a conformation that may reduce resonance stabilization .
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) The methoxy group at the 4-position is strongly electron-donating, contrasting with the electron-neutral methyl group in the target compound. This difference alters charge distribution, as evidenced by computational studies on similar N-(dimethylaminophenyl) derivatives, where electron-donating groups increase electron density at the amide nitrogen .
Amide Chain Variations
- N-(4-Acetylphenyl)butanamide Replacing the nitro group with an acetyl moiety eliminates the strong electron-withdrawing effect, reducing polarity and likely lowering melting points. The acetyl group may also participate in keto-enol tautomerism, absent in nitro-substituted analogs .
- 2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide Branching in the butanamide chain (2-ethyl vs. This structural modification is common in pharmaceuticals to modulate bioavailability .
Intermolecular Interactions and Crystallinity
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide forms centrosymmetric dimers via C–H⋯O hydrogen bonds, creating extended chains along the [101] crystallographic direction . Similar packing patterns are expected for N-(4-methyl-2-nitrophenyl)butanamide, though the methyl group may introduce weaker van der Waals interactions compared to chloro or bromo substituents.
- 4-Bromo-N-(2-nitrophenyl)-benzamide exhibits two molecules per asymmetric unit, a feature linked to enhanced crystallinity and stability .
Functional and Application-Based Comparisons
Data Table: Key Properties of Comparable Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
